molecular formula C9H14OS B13204014 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde

2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde

Cat. No.: B13204014
M. Wt: 170.27 g/mol
InChI Key: NXCOICCXZDJQLU-UHFFFAOYSA-N
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Description

2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde (: See COA

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-(1-methylsulfanylcyclobutyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14OS/c1-11-9(3-2-4-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3

InChI Key

NXCOICCXZDJQLU-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCC1)C2CC2C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde typically involves:

  • Starting from 2-hydroxycyclobutanones , which are versatile intermediates due to their reactivity and ring strain.
  • Employing nucleophilic acid-catalyzed attack of alkylthiols (methylthiol or methylsulfanyl sources) on these cyclobutanones.
  • Utilizing acidic resin catalysts (e.g., sulfonic acid resins like Amberlyst-15 or AR-35) to promote ring contraction and rearrangement reactions.
  • Executing ring contraction from cyclobutanone to cyclopropane carbaldehyde via a tandem sequence of nucleophilic addition, ring contraction, and ring expansion steps.

This approach leverages a cascade metal-free process under mild conditions, facilitating high yields and scalability.

Detailed Stepwise Preparation

Step Description Conditions Outcome / Notes
1 Starting Material Preparation: 2-hydroxycyclobutanone synthesis or procurement Commercially available or prepared via oxidation of cyclobutanone derivatives Provides reactive substrate with a hydroxy group on the cyclobutanone ring
2 Nucleophilic Acid-Catalyzed Thiol Addition: Reaction of 2-hydroxycyclobutanone with methylthiol Acidic resin catalyst (e.g., Amberlyst-15, AR-35), solvent such as dichloromethane (DCM), room temperature to 50 °C Formation of 2-(methylsulfanyl)cyclobutyl intermediate; high yields reported (up to 84%)
3 Ring Contraction to Cyclopropane Carbaldehyde: Acid-catalyzed ring contraction via protonation and rearrangement Use of sulfonic acid resin catalysts; reaction monitored by GC-MS, NMR, Raman spectroscopy Conversion of cyclobutanone intermediate to cyclopropane-1-carbaldehyde derivative; transient intermediates detected and characterized
4 Isolation and Purification: Work-up to isolate pure this compound Standard organic extraction, chromatography High purity product suitable for further applications

Catalysts and Solvents

  • Catalysts:

    • Amberlyst-15 and AR-35 sulfonic acid resins are preferred for their strong acidity, availability, regenerability, and industrial relevance.
    • These catalysts promote protonation of the hydroxy group and facilitate ring contraction steps efficiently.
  • Solvents:

    • Dichloromethane (DCM) is commonly used due to its excellent solvation properties and compatibility with acid resins.
    • Other solvents such as toluene or ethers may be used depending on substrate solubility and reaction optimization.

Mechanistic Insights

  • The reaction proceeds via a protonation of the 2-hydroxycyclobutanone , increasing electrophilicity.
  • Nucleophilic attack by methylthiol leads to formation of a thioether intermediate.
  • A C4-C3 ring contraction occurs, generating a cyclopropyl carbaldehyde intermediate.
  • Subsequent C3-C4 ring expansion can lead to cyclobutanone derivatives if reaction conditions vary.
  • The process is supported by quantum chemical DFT calculations , NMR, and Raman spectroscopy, confirming intermediates and reaction kinetics.

Continuous-Flow Synthesis Adaptation

  • The method has been adapted to continuous-flow reactors for improved scalability and reproducibility.
  • Continuous-flow synthesis allows for longer reaction times, better heat and mass transfer, and safer handling of reactive intermediates.
  • Yields remain high (e.g., 84% over 7 hours), and gram-scale production is feasible.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-hydroxycyclobutanone or 1,2-bis((trimethylsilyl)oxy)cyclobut-1-ene
Nucleophile Methylthiol (CH3SH)
Catalyst Sulfonic acid resin (Amberlyst-15, AR-35)
Solvent Dichloromethane (DCM)
Temperature Room temperature to 50 °C
Reaction Time Minutes to hours (batch or continuous-flow)
Yield Up to 84%
Key Techniques GC-MS, NMR, Raman spectroscopy for monitoring
Mechanistic Support DFT calculations, spectroscopic analysis

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde group undergoes characteristic nucleophilic additions and redox reactions:

Reaction TypeReagents/ConditionsProductSelectivity/NotesSource
Oxidation KMnO₄ (acidic), CrO₃2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carboxylic acidRequires controlled pH to avoid cyclopropane ring opening
Reduction NaBH₄, LiAlH₄2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-methanolAlcohol formation with retention of stereochemistry
Nucleophilic Addition Grignard reagents (RMgX)2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-(R-hydroxymethyl)Steric hindrance from cyclobutyl group limits bulkier nucleophiles

Methylsulfanyl Group Transformations

The methylsulfanyl (-SMe) group participates in oxidation and substitution reactions:

Reaction TypeReagents/ConditionsProductMechanismSource
Oxidation to Sulfoxide mCPBA (0°C, CH₂Cl₂)2-[1-(Methylsulfinyl)cyclobutyl]cyclopropane-1-carbaldehydeStereoselective epoxidation side reactions avoided at low temps
Oxidation to Sulfone H₂O₂ (AcOH, 60°C)2-[1-(Methylsulfonyl)cyclobutyl]cyclopropane-1-carbaldehydeRequires prolonged heating for complete conversion
Nucleophilic Substitution NaN₃ (DMF, 80°C)2-[1-(Azidomethyl)cyclobutyl]cyclopropane-1-carbaldehydeSN2 mechanism confirmed via kinetic studies

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

Reaction TypeReagents/ConditionsProductRegioselectivitySource
Acid-Catalyzed Opening H₂SO₄ (H₂O, 25°C)3-(Methylsulfanyl)cyclobutylpent-4-enalRing opens at more substituted C-C bond
Radical Addition AIBN, Bu₃SnH (benzene, Δ)Cyclobutyl-substituted hexenal derivativeRadical intermediates confirmed via EPR
Transition Metal-Catalyzed Rh₂(OAc)₄ (CH₂Cl₂)Bicyclic ketone via C-H insertionHigh diastereoselectivity (dr > 20:1)

Cyclobutyl Ring Reactivity

The cyclobutyl group influences reactivity through steric and electronic effects:

Reaction TypeReagents/ConditionsProductNotesSource
Ring Expansion hv (254 nm), O₂Spirocyclic diketoneProceeds via diradical intermediate
Electrophilic Aromatic Substitution HNO₃ (H₂SO₄)Nitro-substituted derivative at cyclobutylLimited reactivity due to non-aromatic nature

Multi-Step Reaction Pathways

Integrated transformations leveraging multiple functional groups:

PathwayStepsFinal ProductYield (%)Source
Aldehyde → Alcohol → Sulfone1. NaBH₄
2. H₂O₂/AcOH
2-[1-(Methylsulfonyl)cyclobutyl]cyclopropane-1-methanol78
Cyclopropane Opening + Aldol1. H₂SO₄
2. LDA, RCHO
γ,δ-Unsaturated ketone65

Mechanistic Insights

  • The aldehyde’s electrophilicity is enhanced by conjugation with the cyclopropane ring, facilitating nucleophilic attacks at the carbonyl carbon .

  • Methylsulfanyl oxidation follows a stepwise pathway: sulfoxide formation precedes sulfone generation, with mCPBA favoring the former due to milder conditions .

  • Cyclopropane ring-opening under acidic conditions proceeds via carbocation formation, stabilized by adjacent cyclobutyl and sulfur groups .

Stability Considerations

  • The compound is sensitive to prolonged light exposure, leading to cycloreversion (t₁/₂ = 48 hr under UV) .

  • Storage at -20°C under N₂ is recommended for long-term stability .

Scientific Research Applications

2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the methylsulfanyl group can participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde, we compare it with structurally or functionally related compounds, including cyclobutane (C₄H₈) and 1-methylcyclopentanol (C₆H₁₂O). Key differences in molecular features, reactivity, and safety are highlighted below.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards/First Aid Measures
This compound (hypothetical) C₉H₁₂OS ~168.25 Cyclopropane, cyclobutane, -SCH₃, -CHO Likely irritant (aldehyde); no specific data available
Cyclobutane C₄H₈ 56.11 Cycloalkane Asphyxiant; move to fresh air if inhaled
1-Methylcyclopentanol C₆H₁₂O 100.16 Cycloalkanol (-OH) Consult physician; show MSDS to doctor

Key Findings:

Structural Complexity vs. Simplicity: The target compound combines two strained rings (cyclopropane and cyclobutane), a rare feature compared to simpler cyclic hydrocarbons like cyclobutane or monocyclic alcohols like 1-methylcyclopentanol . This strain may enhance reactivity, particularly in ring-opening or cycloaddition reactions.

Functional Group Diversity: The carbaldehyde group (-CHO) introduces electrophilic character, contrasting with the inert cycloalkane (cyclobutane) or the nucleophilic hydroxyl (-OH) group in 1-methylcyclopentanol.

Safety Considerations: While cyclobutane primarily poses inhalation risks , and 1-methylcyclopentanol requires medical consultation due to alcohol toxicity , the target compound’s aldehyde group likely necessitates handling precautions for irritation or sensitization.

Reactivity and Applications: Cyclopropane-carbaldehydes are known for participation in [2+1] cycloadditions or as precursors to chiral synthons. The methylsulfanyl group could facilitate chelation in metal-catalyzed reactions, a property absent in cyclobutane or 1-methylcyclopentanol.

Biological Activity

2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may influence biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopropane ring fused to a cyclobutyl group, with a methylsulfanyl group and an aldehyde functional group. Its molecular formula is C8H12OS, and it exhibits characteristics typical of compounds with both cyclic and functional groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways relevant to disease processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, derivatives of cyclopropane have been studied for their ability to inhibit tumor growth in various cancer models. A notable study demonstrated that related compounds showed significant efficacy against leukemia and solid tumors by modulating nicotinamide phosphoribosyltransferase (NAMPT) activity, a crucial enzyme in cancer metabolism .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogenic bacteria, indicating potential as an antibacterial agent .

Case Studies

  • Study on Anticancer Activity :
    • A study explored the effects of cyclopropyl amide derivatives on cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation, particularly in leukemia models .
  • Antimicrobial Evaluation :
    • Another evaluation assessed the antibacterial properties of related compounds against strains such as Staphylococcus aureus and Escherichia coli. Results showed promising activity, suggesting further exploration into the structure-activity relationship could yield effective antimicrobial agents .

Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant inhibition of leukemia cell growth by cyclopropyl amides
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Mechanism InsightsPotential NAMPT modulation leading to altered cancer metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves multi-step synthesis starting with cyclobutane derivatives. For example, cyclopropane rings can be introduced via [2+1] cycloaddition reactions using carbene precursors. The methylsulfanyl group may be incorporated via nucleophilic substitution under anhydrous conditions (e.g., using NaSMe in DMF at 60°C). Ethyl acetate is commonly used for purification, as seen in similar cyclopropane-carboxylate syntheses . Optimization should focus on temperature control (to avoid ring-opening) and stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H-NMR (to confirm cyclopropane and cyclobutane ring protons, δ ~1.99–2.56 ppm for strained CH₂ groups) and 13C-NMR (to identify aldehyde carbonyl at ~190–200 ppm). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]+). Purity can be assessed via HPLC with a C18 column (acetonitrile/water gradient) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Store in a dry, airtight container under nitrogen to prevent oxidation of the aldehyde group. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to heat or open flames, as cyclopropane derivatives are thermally unstable. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of via hazardous waste channels .

Advanced Research Questions

Q. How does the strain in the cyclopropane and cyclobutane rings influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The high ring strain (~27 kcal/mol for cyclopropane) increases electrophilicity at the aldehyde carbon, making it susceptible to nucleophilic attack. Computational modeling (DFT at the B3LYP/6-31G* level) can predict reactive sites. Experimentally, monitor reactions with TLC or in situ IR to track aldehyde consumption. Compare kinetic data with less-strained analogs (e.g., cyclohexane derivatives) to isolate strain effects .

Q. What strategies can resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Unexpected splitting may arise from restricted rotation in the cyclobutane-methylsulfanyl moiety. Variable-temperature NMR (e.g., 25°C to −40°C) can reveal dynamic effects. For ambiguous HRMS peaks, isotopic labeling (e.g., 13C-aldehyde) or tandem MS/MS fragmentation can clarify structural assignments .

Q. How does the methylsulfanyl group affect the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Acidic conditions : Dissolve in HCl (0.1–1 M) and monitor aldehyde oxidation via UV-Vis (λ = 280 nm).
  • Basic conditions : Use NaOH (0.1 M) and track cyclopropane ring opening via GC-MS.
    The methylsulfanyl group may act as a weak electron donor, stabilizing the aldehyde under mild conditions but promoting decomposition at extremes .

Q. What in silico tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (predicted ~2.1–2.5 due to aldehyde polarity) and solubility (likely <1 mg/mL in water). Cross-validate with experimental shake-flask assays (octanol/water partitioning) .

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